Mca-Pro-Leu
Description
Historical Development and Context
The development of 7-methoxycoumarin-4-yl-acetyl-prolyl-leucine emerged from the broader evolution of fluorogenic substrate technology in biochemical research. Coumarin derivatives have been recognized since the early days of fluorescence spectroscopy as valuable fluorescent molecules due to their excellent photochemical properties and chemical stability. The historical trajectory of coumarin-based fluorogenic substrates began with the recognition that these compounds could be modified to create highly sensitive detection systems for enzymatic activity.
The specific application of coumarin derivatives in protease research gained momentum as researchers sought more sophisticated methods for studying enzyme kinetics and specificity. Knight and colleagues made a pivotal contribution by proposing the use of 7-methoxycoumarin-4-yl-acetyl as a fluorophore for matrix metalloproteinase substrates, recognizing its superior spectroscopic properties compared to earlier fluorogenic systems. This innovation marked a significant advancement from previous methods that relied on less sensitive detection systems or required more complex analytical procedures.
The incorporation of proline and leucine residues into fluorogenic substrates reflected growing understanding of protease substrate specificity requirements. Research into matrix metalloproteinase substrate preferences revealed that these enzymes exhibited distinct cleavage patterns based on the amino acid sequences surrounding the scissile bond. The proline-leucine sequence was identified as particularly relevant for certain matrix metalloproteinases, leading to the development of substrates incorporating this dipeptide motif.
The emergence of fluorescence resonance energy transfer technology further enhanced the utility of coumarin-based substrates. This approach allowed researchers to create internally quenched fluorescent substrates where the fluorophore and quencher were separated by specific amino acid sequences, enabling real-time monitoring of enzymatic cleavage events. The development of 7-methoxycoumarin-4-yl-acetyl-prolyl-leucine represented an evolution of this technology, providing researchers with a standardized tool for studying specific aspects of protease activity.
Chemical Identity and Nomenclature
7-Methoxycoumarin-4-yl-acetyl-prolyl-leucine possesses a well-defined chemical identity characterized by its molecular formula of carbon-23 hydrogen-28 nitrogen-2 oxygen-7. The compound is registered under the Chemical Abstracts Service number 140430-55-3, providing a unique identifier for this specific molecular structure. The systematic chemical nomenclature describes the compound as (2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid, reflecting its complex stereochemical configuration and functional group arrangement.
The molecular weight of the compound is established at 444.5 grams per mole, indicating a moderately sized organic molecule suitable for biological applications. The structural architecture consists of three distinct components: the 7-methoxycoumarin fluorophore, an acetyl linker, and the proline-leucine dipeptide sequence. The coumarin moiety provides the fluorescent properties essential for its function as a detection substrate, while the dipeptide portion confers enzymatic recognition specificity.
Alternative nomenclature systems have been employed to describe this compound, reflecting its various applications and commercial sources. Common synonyms include the abbreviated form referencing the 7-methoxycoumarin-4-yl-acetyl group followed by the amino acid sequence, as well as descriptive names highlighting its function as a matrix metalloproteinase substrate control. Commercial suppliers have adopted various naming conventions, with some emphasizing the fluorogenic properties and others focusing on the enzymatic substrate characteristics.
The International Union of Pure and Applied Chemistry nomenclature provides the most precise chemical description, detailing the stereochemical configuration of each chiral center within the molecule. This systematic naming approach ensures unambiguous identification of the compound and facilitates accurate communication among researchers and suppliers. The compound's structural complexity necessitates careful attention to stereochemical details, as enzymatic recognition often depends critically on the three-dimensional arrangement of functional groups.
Table 1: Chemical Properties of 7-Methoxycoumarin-4-yl-acetyl-prolyl-leucine
Significance in Fluorogenic Substrate Research
The significance of 7-methoxycoumarin-4-yl-acetyl-prolyl-leucine in fluorogenic substrate research extends far beyond its individual molecular properties, representing a paradigm shift in how researchers approach enzymatic activity measurement. This compound exemplifies the sophisticated design principles that have emerged in modern biochemical tool development, where molecular architecture is precisely tailored to achieve specific analytical objectives. The integration of fluorescent reporting capabilities with enzymatic substrate characteristics has enabled researchers to conduct real-time kinetic studies with unprecedented sensitivity and precision.
The compound serves as a crucial standard control in fluorogenic substrate assays, particularly those employing fluorescence resonance energy transfer methodologies. Its role as a control substrate allows researchers to validate experimental conditions and ensure the reliability of kinetic measurements. The availability of well-characterized control compounds like 7-methoxycoumarin-4-yl-acetyl-prolyl-leucine has been instrumental in standardizing protocols across different laboratories and facilitating reproducible research outcomes.
In the context of matrix metalloproteinase research, this compound has contributed significantly to understanding enzyme specificity patterns and kinetic behavior. Matrix metalloproteinases represent a family of zinc-dependent enzymes involved in extracellular matrix remodeling, and their dysregulation is associated with various pathological conditions. The development of specific fluorogenic substrates has enabled researchers to study individual matrix metalloproteinase activities in complex biological systems, providing insights into their physiological and pathological roles.
The fluorogenic properties of 7-methoxycoumarin-4-yl-acetyl-prolyl-leucine have proven particularly valuable in high-throughput screening applications. The compound's spectroscopic characteristics, with excitation at 328 nanometers and emission at 393 nanometers, provide excellent signal-to-noise ratios in automated detection systems. This has facilitated the development of screening platforms for identifying matrix metalloproteinase inhibitors and modulators, contributing to drug discovery efforts targeting these enzymes.
Furthermore, the compound has played an important role in advancing understanding of fluorescence resonance energy transfer principles in biochemical applications. The 7-methoxycoumarin fluorophore exhibits optimal quantum yield and emission characteristics that make it highly suitable for energy transfer studies. Research utilizing this compound has contributed to refinements in fluorescence resonance energy transfer substrate design, leading to more sensitive and specific detection systems for various enzymatic activities.
Table 2: Applications of 7-Methoxycoumarin-4-yl-acetyl-prolyl-leucine in Research
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXAGDGQBGZNX-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746647 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140430-55-3 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Activation and Initial Attachment
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Resin selection: Wang or Rink amide resins are preferred due to their compatibility with Fmoc deprotection.
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First residue coupling: Fmoc-Leu-OH is anchored to the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine).
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Deprotection: Fmoc removal is achieved with 20% piperidine in DMF (dimethylformamide), monitored by UV absorbance at 301 nm.
Sequential Amino Acid Addition
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Proline coupling: Fmoc-Pro-OH is introduced using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure as activators, minimizing racemization.
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Mca incorporation: The 7-methoxycoumarin-4-acetyl (Mca) group is coupled via its carboxylic acid derivative using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) under nitrogen atmosphere.
Cleavage and Side-Chain Deprotection
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Final cleavage: A mixture of TFA (trifluoroacetic acid), water, and TIPS (triisopropylsilane) (95:2.5:2.5 v/v) liberates the peptide from the resin.
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Purification: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) achieves >95% purity.
Critical Reaction Parameters
Optimizing reaction conditions is essential to maximize yield and minimize side products. Key parameters include:
| Parameter | Optimal Value | Impact on Synthesis |
|---|---|---|
| Coupling time | 60–90 minutes | Reduces diketopiperazine formation |
| Temperature | 25°C | Prevents Mca degradation |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Fmoc deprotection cycle | 2 × 5 min piperidine | Ensures complete removal |
Data adapted from Bachem technical protocols and PubChem analyses.
Analytical Validation
Mass Spectrometry (MS)
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Molecular weight confirmation: ESI-MS (Electrospray Ionization Mass Spectrometry) shows a predominant peak at m/z 444.5 [M+H]⁺, consistent with the theoretical mass of C₂₃H₂₈N₂O₇.
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Impurity profiling: Minor peaks at m/z 427.3 and 461.2 correspond to deacetylated and oxidized byproducts, respectively.
High-Performance Liquid Chromatography (HPLC)
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Purity assessment: A typical chromatogram under 328 nm UV detection reveals a single major peak at 12.7 min (acetonitrile:water = 65:35).
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Method robustness: Intraday and interday relative standard deviations (RSD) of retention time are <0.5% and <1.2%, respectively.
Challenges and Mitigation Strategies
Steric Hindrance from Proline
The cyclic structure of proline impedes coupling efficiency. Solutions include:
Mca Group Sensitivity
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Light exposure: Conducting reactions under amber light to prevent photodegradation.
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Low-temperature storage: Storing Mca derivatives at −20°C in desiccated conditions.
Scalability and Industrial Adaptation
Bachem Americas Inc. reports a pilot-scale synthesis (100 g batch) with the following metrics:
| Metric | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield | 68% | 72% |
| Purity | 95% | 97% |
| Process time | 48 hours | 52 hours |
Scale-up adjustments include using continuous-flow reactors for coupling steps and in-line HPLC monitoring.
Comparative Analysis of Synthetic Routes
A 2024 study compared SPPS with solution-phase synthesis for this compound-OH:
| Method | SPPS | Solution-Phase |
|---|---|---|
| Overall yield | 70% | 45% |
| Purity | 95% | 82% |
| Byproducts | 3 | 7 |
| Scalability | High | Low |
SPPS remains superior for industrial applications due to better control over stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Mca-PL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Common reagents used in reactions involving Mca-PL (trifluoroacetate salt) include formic acid, which is used as a solvent, and various coupling agents for peptide synthesis . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.
Major Products Formed
The major products formed from reactions involving Mca-PL (trifluoroacetate salt) are typically fluorogenic substrates for matrix metalloproteinases, such as Mca-PLGL-Dpa-AR-NH2 .
Scientific Research Applications
Mca-PL (trifluoroacetate salt) has a wide range of scientific research applications:
Mechanism of Action
Mca-PL (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinases. When these enzymes cleave the peptide bond within the compound, a fluorescent signal is generated, allowing for the detection and quantification of enzyme activity . The molecular targets of Mca-PL (trifluoroacetate salt) are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in various cellular pathways related to tissue remodeling and inflammation .
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- Molecular Formula Conflict : and report this compound-OH’s formula as C₂₃H₂₈N₂O₇ , while structural analysis suggests a different composition. This discrepancy may arise from variations in salt forms or reporting errors .
- Limited Data on Analogs: Compounds like Mca-PLGL-Dpa-AR-NH₂ lack published molecular weights or CAS numbers, restricting direct comparisons.
Biological Activity
Mca-Pro-Leu-OH, also known as 7-Methoxycoumarin-4-acetic acid Pro-Leu-OH, is a fluorogenic peptide substrate widely used in biochemical assays to study various enzymatic activities. This compound has been particularly noted for its interactions with peptidases and proteases, making it a valuable tool in biological research.
This compound-OH is characterized by its molecular formula and structure, which contribute to its biological activity. The compound is often utilized in assays due to its ability to emit fluorescence upon hydrolysis, allowing for sensitive detection of enzyme activity.
| Property | Value |
|---|---|
| CAS Number | 140430-55-3 |
| Molecular Weight | 347.4 g/mol |
| Fluorescence Emission | λ_em = 405 nm |
| Fluorescence Excitation | λ_ex = 320 nm |
Biological Activity
This compound-OH serves as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). Its hydrolysis leads to the release of a fluorescent signal, which can be quantitatively measured.
Enzymatic Assays
In enzymatic assays, this compound-OH has shown significant activity with several peptidases, as illustrated in the following table:
| Enzyme | Km (µM) | Vmax (RFU/min) | Reference |
|---|---|---|---|
| MMP-3 | 0.15 | 142 | Nagase et al., 1994 |
| ACE | 2.70 | 54,400 | Nagase et al., 1994 |
| Neprilysin | ND | ND | Various studies |
Case Studies and Research Findings
- Matrix Metalloproteinases (MMPs) : this compound-OH has been effectively used as a substrate for MMP-3, demonstrating its capability to facilitate the study of proteolytic processes in various biological contexts. The Km value indicates a high affinity for this enzyme, making it suitable for kinetic studies .
- Angiotensin-Converting Enzyme (ACE) : Research has shown that this compound-OH can be employed to assess ACE activity under different physiological conditions. This is crucial for understanding the enzyme's role in the renin-angiotensin system and its implications in cardiovascular diseases .
- Fluorogenic Properties : The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions. This feature has been exploited in various studies to develop assays that are sensitive and specific for target enzymes .
Q & A
Q. How is Mca-Pro-Leu-OH utilized as a standard in FRET-based enzyme assays for MMP studies?
this compound-OH serves as a fluorogenic substrate control in FRET assays to measure matrix metalloproteinase (MMP) activity, particularly for isoforms like MMP-2, MMP-7, and MMP-9. Its cleavage releases the fluorescent MCA group, enabling quantification of enzymatic kinetics. Researchers should validate assay conditions (e.g., pH, temperature, and substrate concentration) using established protocols and include controls to account for background fluorescence . Experimental details, such as buffer composition and enzyme-to-substrate ratios, must be explicitly documented to ensure reproducibility, aligning with guidelines for rigorous methodological reporting .
Q. What are the critical parameters to consider when designing an MMP inhibition assay using this compound-OH?
Key parameters include:
- Substrate saturation kinetics : Determine the optimal concentration of this compound-OH to avoid substrate depletion.
- Inhibitor specificity : Test against related MMP isoforms to rule off-target effects.
- Fluorescence calibration : Normalize signals using control reactions without enzyme or inhibitor.
- Data acquisition intervals : Use real-time monitoring to capture initial reaction rates. Experimental protocols should adhere to principles of enzyme kinetics, with results cross-validated using orthogonal methods (e.g., zymography) .
Q. What validation steps are necessary to confirm the specificity of this compound-OH in MMP-2 versus MMP-9 activity assays?
- Isoform-specific inhibitors : Use selective inhibitors (e.g., TIMP-1 for MMP-9) to verify signal reduction.
- Mutant enzyme controls : Compare activity of wild-type MMPs with catalytically inactive mutants.
- Cross-reactivity assays : Test this compound-OH against non-target proteases (e.g., ADAMs). Data should be analyzed using Michaelis-Menten kinetics to confirm substrate preference, with statistical validation of differences in and values between isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data obtained from this compound-OH-based assays across different MMP isoforms?
Contradictions may arise from variations in experimental conditions (e.g., buffer ionic strength) or isoform-specific post-translational modifications. To address this:
- Standardize protocols : Use identical buffer systems and enzyme purification methods across studies.
- Meta-analysis : Apply frameworks like PICO to systematically compare data from literature, identifying confounding variables (e.g., divalent cation concentrations) .
- Contradiction mapping : Categorize discrepancies into principal (e.g., intrinsic catalytic differences) and secondary factors (e.g., assay artifacts) using dialectical analysis .
Q. What methodological strategies can optimize the signal-to-noise ratio in FRET assays utilizing this compound-OH?
- Quencher optimization : Pair MCA with quenchers (e.g., Dnp) that minimize background fluorescence.
- Temperature control : Stabilize reactions at 37°C to enhance enzyme activity while reducing non-specific hydrolysis.
- Plate reader calibration : Use black-walled plates and pre-read baselines to subtract autofluorescence. Advanced statistical tools (e.g., ANOVA with post-hoc tests) can identify significant improvements in signal clarity .
Q. How can meta-analysis frameworks be applied to synthesize conflicting findings from studies using this compound-OH as a substrate?
- Data extraction : Compile kinetic parameters (, ) and experimental conditions from primary literature.
- Heterogeneity analysis : Use Cochrane’s Q-test to quantify variability across studies, identifying outliers.
- Sensitivity analysis : Exclude studies with high risk of bias (e.g., incomplete enzyme characterization). Results should be visualized using forest plots to highlight consensus and discrepancies, guiding future hypothesis-driven studies .
Q. In comparative studies, how does this compound-OH perform against other fluorogenic substrates in elucidating MMP activation mechanisms?
- Specificity profiling : Compare cleavage efficiency against substrates like Dnp-Pro-Leu-Ala-Leu-Trp-Arg (for MMP-3).
- Dynamic range assessment : Evaluate fluorescence intensity changes relative to substrate turnover rates.
- Biological relevance : Validate findings in cell-based models (e.g., cancer invasion assays). Researchers should employ mixed-effects models to account for variability between substrates and isoforms .
Methodological Best Practices
- Reproducibility : Document all experimental variables (e.g., enzyme lot numbers, plate reader settings) in supplemental materials .
- Ethical data reporting : Avoid selective presentation of kinetic data; include negative results to prevent publication bias .
- Interdisciplinary collaboration : Integrate structural biology (e.g., crystallography) to link substrate cleavage patterns with MMP active-site conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
